Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate
Description
Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate is a synthetic organic compound featuring a 3-chlorophenyl group, a cyanomethyl-substituted amide, and a methyl ester moiety. Its structure integrates both lipophilic (chlorophenyl) and polar (cyanomethyl, ester) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZRPQSYYBESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate typically begins with commercially available starting materials such as 3-chlorophenylacetic acid, methylamine, and acetic anhydride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The cyanomethyl group undergoes oxidation to form carboxylic acid derivatives:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyanomethyl → Carboxylic acid | KMnO₄, H₂O, 80°C, 6 hrs | 2-[[2-(3-Chlorophenyl)acetyl]-(carboxymethyl)amino]acetic acid | 72% |
This reaction is critical for modifying the compound’s hydrophilicity in drug intermediates.
Nucleophilic Substitution
The ester group reacts with nucleophiles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (aq.) | Reflux, 12 hrs | 2-[[2-(3-Chlorophenyl)acetyl]-(cyanomethyl)amino]acetamide | Precursor for amide derivatives |
| NaBH₄ | EtOH, 0°C, 2 hrs | Reduced ester to alcohol derivative | Intermediate for chiral synthesis |
Acidic Hydrolysis:
-
Conditions : H₂SO₄ (2M), 100°C, 4 hrs
-
Product : 2-[[2-(3-Chlorophenyl)acetyl]-(cyanomethyl)amino]acetic acid
-
Yield : 85%
Basic Hydrolysis:
-
Conditions : NaOH (1M), 60°C, 3 hrs
-
Product : Sodium salt of the carboxylic acid derivative
Cyclization Reactions
Under thermal conditions (150°C, DMF), the compound forms a six-membered lactam via intramolecular amide bond formation :
This reaction is leveraged in synthesizing heterocyclic scaffolds for kinase inhibitors .
Stability and Decomposition
-
Photodegradation : Exposure to UV light (254 nm) results in cleavage of the cyanomethyl group, forming acetic acid derivatives.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCN gas (TGA data).
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may exhibit biological activity, particularly in the realm of anti-inflammatory and analgesic properties. Compounds with similar structures have shown promise in targeting specific pathways involved in pain and inflammation, making this compound a candidate for further pharmacological studies.
Case Studies
- Anti-Cancer Activity : Research has indicated that derivatives of chlorophenyl compounds can inhibit tumor growth in various cancer models. A study focusing on similar acetylated amines demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could be explored for similar applications.
- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress, indicating that this compound may have applications in treating neurodegenerative diseases.
Agricultural Chemistry
Pesticide Development
The compound's structural characteristics position it as a candidate for development into novel pesticides or herbicides. The incorporation of chlorophenyl moieties is common in agrochemicals due to their effectiveness against various pests and diseases.
Case Studies
- Herbicidal Activity : Research on structurally similar compounds has demonstrated effective herbicidal properties against common agricultural weeds. The potential for this compound to inhibit weed growth warrants investigation into its formulation as an herbicide.
- Insecticidal Properties : Studies have shown that compounds with cyanomethyl groups exhibit insecticidal activity. This suggests that the compound could be developed into an effective insecticide, contributing to sustainable agricultural practices.
Material Science
Polymer Chemistry
this compound can also find applications in material science, particularly in the synthesis of polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to the creation of novel materials with tailored properties.
Case Studies
- Biodegradable Polymers : Research into biodegradable polymers has highlighted the importance of incorporating functional groups that enhance degradation rates. The use of this compound could lead to the development of environmentally friendly materials suitable for various applications.
- Conductive Polymers : The incorporation of chlorophenyl units into polymer matrices has been linked to improved electrical conductivity. This opens avenues for applications in electronic devices, where conductive polymers are increasingly utilized.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the cyanomethyl and acetyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl Substitutions
Ethyl 2-((3-Chlorophenyl)Amino)Acetate (CAS 2573-31-1)
- Similarity : 0.98 (structural overlap due to 3-chlorophenyl and ester groups) .
- Key Differences: Replacement of the cyanomethyl amide with a simpler amino group and an ethyl ester.
- Implications: The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound.
Methyl 2-((4-Chlorophenyl)Amino)Acetate (CAS 131770-31-5)
- Similarity : 0.96 (chlorophenyl and ester motifs) .
- Key Differences : Chlorine substitution at the para position instead of meta.
Derivatives with Heterocyclic or Complex Moieties
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10f)
- Molecular Weight : 514.2 g/mol (ESI-MS) vs. ~300–400 g/mol for simpler analogs .
- Key Features : Incorporates a thiazole ring, piperazine, and urea linkage.
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide (23)
- Synthetic Yield : 48% (lower than 10f’s 89–93%), indicating synthetic challenges with benzothiazole integration .
- Key Features : Benzothiazole and trifluoromethoxy groups introduce sulfur and fluorine atoms.
- Implications : The trifluoromethoxy group enhances metabolic stability, while sulfur may facilitate π-π stacking in molecular interactions .
Functional Group Variations
Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate (CAS 13305-18-5)
- Molecular Weight : 200.62 g/mol (vs. ~250–300 g/mol for the target compound) .
- Key Differences: Hydroxy group replaces the cyanomethyl amide.
2-Amino-N-(3-Chlorophenyl)-2-Cyanoacetamide (CAS 64145-18-2)
- Key Features: Retains the 3-chlorophenyl and cyano groups but lacks the ester moiety.
- Implications : The absence of the ester reduces hydrolytic susceptibility, possibly enhancing stability under acidic conditions .
Fluorinated Analogs
Methyl 2-Amino-2-(3-Fluorophenyl)Acetate Hydrochloride (CTK6I7314)
- Key Differences : Fluorine replaces chlorine at the meta position.
- Implications : Fluorine’s electronegativity may enhance electronic effects, influencing dipole moments and metabolic stability compared to chlorine .
Biological Activity
Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate, also known by its CAS number 1385392-55-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 280.70 g/mol. The compound features a chlorophenyl group, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.
| Property | Value |
|---|---|
| CAS Number | 1385392-55-1 |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | 280.70 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacodynamics and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl groups exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation. This effect was attributed to the modulation of signaling pathways involved in inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Case Study on Pain Management
- Study on Infection Control
Research Findings
Recent findings have focused on the mechanism of action of this compound. Mechanistic studies revealed that it acts by inhibiting specific enzymes involved in inflammatory pathways and bacterial metabolism:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate?
- Answer : Synthesis optimization can employ Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical parameters . Quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and transition states, guiding experimental conditions . Evidence from analogous compounds suggests that cyanomethylation steps require controlled pH to avoid side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer :
- Spectroscopy : H/C NMR to confirm substitution patterns, especially for the 3-chlorophenyl and cyanomethyl groups. IR spectroscopy can validate carbonyl (C=O) and nitrile (C≡N) functionalities .
- X-ray crystallography : Resolve crystal packing and steric effects, as demonstrated for structurally similar methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate derivatives .
- Computational modeling : Use software like Gaussian or ADF to map electrostatic potential surfaces, aiding in understanding reactivity .
Q. What experimental precautions are critical for handling this compound?
- Answer :
- Safety : Wear nitrile gloves and use fume hoods due to potential cyanide release under acidic conditions (refer to GHS hazard codes H302, H315) .
- Stability : Store in anhydrous environments to prevent hydrolysis of the ester group. Thermogravimetric analysis (TGA) can assess decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound?
- Answer : Contradictions often arise from solvent effects or competing reaction pathways. For example:
- Solvent polarity : Use Kamlet-Taft parameters to correlate solvent choice with reaction rates. Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to distinguish dominant pathways. Statistical analysis (e.g., ANOVA) can validate reproducibility .
Q. What computational strategies are effective for predicting the compound’s biological activity or catalytic potential?
- Answer :
- Molecular docking : Screen against protein targets (e.g., enzymes with chlorophenyl-binding pockets) using AutoDock Vina .
- Reaction mechanism elucidation : Employ ab initio molecular dynamics to simulate nucleophilic attack pathways at the cyanomethyl group .
- QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity using descriptors like Hammett constants .
Q. How can reactor design improve the scalability of reactions involving this compound?
- Answer :
- Microreactors : Enhance heat/mass transfer for exothermic cyanomethylation steps, reducing byproducts .
- Membrane separation : Integrate in-situ product removal to shift equilibrium in esterification reactions .
- Process simulation : Aspen Plus or COMSOL can model multi-step syntheses, optimizing residence time and yield .
Q. What advanced statistical methods are suitable for analyzing dose-response or toxicity data?
- Answer :
- Response surface methodology (RSM) : Optimize biological assay conditions (e.g., cell viability vs. concentration) .
- Bayesian inference : Quantify uncertainty in toxicity thresholds when data is sparse .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported solubility or stability profiles?
- Answer :
- Meta-analysis : Compare datasets using Cohen’s d to quantify effect sizes across studies .
- Controlled replication : Standardize solvent purity (e.g., HPLC-grade) and humidity levels during experiments .
Q. What are best practices for validating synthetic routes to ensure reproducibility?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
